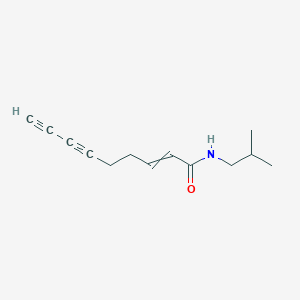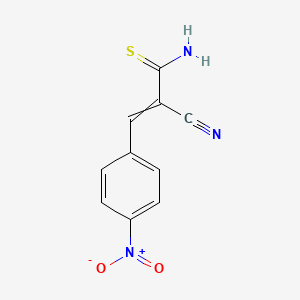
3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide is an organic compound that features a benzodioxole ring attached to a prop-2-ynamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Prop-2-ynamide Group: The prop-2-ynamide group can be introduced via a coupling reaction, such as the Sonogashira coupling, using appropriate alkynes and amides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions could target the prop-2-ynamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mecanismo De Acción
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(2H-1,3-Benzodioxol-5-YL)-N-(2-methylpropyl)prop-2-ynamide: can be compared with other benzodioxole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
92449-55-3 |
|---|---|
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-ynamide |
InChI |
InChI=1S/C14H15NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3,5,7,10H,8-9H2,1-2H3,(H,15,16) |
Clave InChI |
OCAQECXLSAEDEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)C#CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


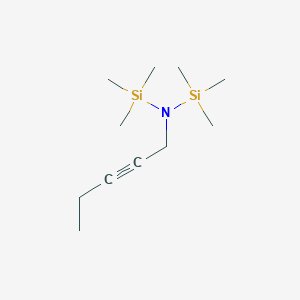

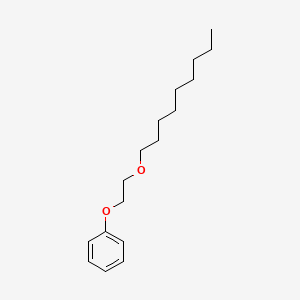
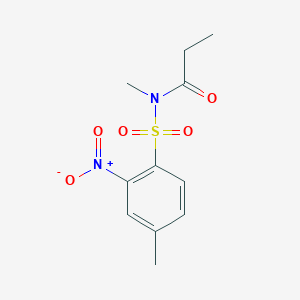
![(3E)-3-[(3,4-diethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14346946.png)

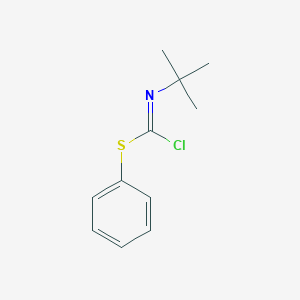
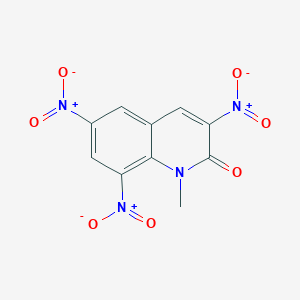
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
![3-[Methyl(naphthalen-1-yl)amino]butan-2-one](/img/structure/B14346986.png)
